2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
Description
Properties
IUPAC Name |
2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2/c1-18(2,3)14-10-24-15(22-14)8-7-13(23-24)16(25)21-11-5-4-6-12(9-11)26-17(19)20/h4-10,17H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJQDGAPBRZZHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ester Hydrolysis
Methyl 2-tert-butylimidazo[1,2-b]pyridazine-6-carboxylate is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in a tetrahydrofuran/water mixture (4:1) at 60°C for 6 hours. The acid is isolated in 85–90% yield after neutralization with hydrochloric acid.
Amide Coupling
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 3-(difluoromethoxy)aniline in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) is added to scavenge HCl, yielding the target carboxamide in 70–75% purity. Alternatively, coupling reagents such as HATU or EDCI facilitate the reaction in dimethylformamide (DMF) at room temperature, achieving higher yields (80–85%).
Optimization and Challenges
Regioselectivity in Bromination
Bromination at position 3 of the imidazo[1,2-b]pyridazine core is critical for subsequent functionalization. Using NBS and 2,2'-azobisisobutyronitrile (AIBN) in chloroform under reflux for 2 hours achieves 75% yield. Conversely, bromine in acetic acid at 0°C results in lower yields (36%) due to over-bromination.
Solvent and Temperature Effects
Reaction solvents significantly impact yields. Chloroform and ethyl acetate are preferred for bromination and alkylation, respectively. Microwave-assisted reactions reduce processing times; for example, amide coupling at 120°C for 30 minutes in toluene/methanol (3:1) improves yields by 15–20% compared to conventional heating.
Comparative Data on Key Steps
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related imidazo[1,2-b]pyridazine derivatives:
Key Structural and Functional Insights:
Substituent Position and Kinase Affinity Meta-substitution: The target compound’s 3-(difluoromethoxy)phenyl group aligns with SAR studies showing that meta-substituted phenyl rings (e.g., 6b’s 3-trifluoromethylbenzamide) enhance VEGFR2 binding . Difluoromethoxy may reduce metabolic instability compared to trifluoromethyl while retaining electron-withdrawing effects .
Comparison with Clinical Benchmark (Ponatinib)
Ponatinib’s 3-ethynyl linkage and piperazine moiety contribute to its broad kinase inhibition and oral bioavailability, whereas the target compound’s simpler carboxamide and tert-butyl groups may limit its spectrum but improve specificity for VEGFR2-like targets .
unreported for the target) . The cyclopropyl group in reduces molecular weight but may compromise binding affinity due to reduced bulk.
Research Findings and Implications
VEGFR2 Inhibition Trends
Imidazo[1,2-b]pyridazine derivatives with meta-substituted phenyl carboxamides (e.g., 6b) consistently show sub-10 nM IC₅₀ values for VEGFR2, suggesting the target compound’s difluoromethoxy variant warrants empirical testing .
Selectivity Challenges
Compound 6b’s PDGFRβ inhibition (IC₅₀ = 15 nM) highlights cross-reactivity risks in this scaffold. The target’s tert-butyl group may mitigate this by sterically blocking PDGFRβ’s active site .
Synthetic Feasibility and demonstrate scalable routes for imidazo[1,2-b]pyridazine carboxamides via TFA-mediated deprotection and crystallization, suggesting the target compound can be synthesized with similar yields (~90%) .
Biological Activity
The compound 2-tert-butyl-N-[3-(difluoromethoxy)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C18H19F2N3O
- Molecular Weight : 345.36 g/mol
- CAS Number : 2549062-68-0
The compound features a tert-butyl group that enhances lipophilicity, and a difluoromethoxy substituent that may influence its interaction with biological targets. The imidazo[1,2-b]pyridazine core is known for its presence in various kinase inhibitors, suggesting potential therapeutic applications in oncology and other areas.
| Property | Value |
|---|---|
| Molecular Formula | C18H19F2N3O |
| Molecular Weight | 345.36 g/mol |
| CAS Number | 2549062-68-0 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[1,2-b]pyridazines. For instance, compounds within this class have shown inhibitory effects against various kinases involved in cancer progression, including BRAF(V600E) and EGFR. The specific compound may exhibit similar inhibitory activities due to its structural features.
Case Study: Inhibitory Effects on Cancer Cell Lines
In a study examining the efficacy of related imidazo[1,2-b]pyridazines against breast cancer cell lines (MCF-7 and MDA-MB-231), significant cytotoxic effects were observed. The compound demonstrated an IC50 value indicating potent activity, particularly when combined with standard chemotherapeutics like doxorubicin. This suggests a synergistic effect that could enhance treatment outcomes for resistant cancer types .
Anti-inflammatory and Antimicrobial Properties
Compounds with the imidazo[1,2-b]pyridazine scaffold have also been explored for their anti-inflammatory and antimicrobial properties. These activities are often attributed to their ability to modulate signaling pathways involved in inflammation and microbial resistance.
Research Findings
- Anti-inflammatory Activity : Studies indicate that derivatives of imidazo[1,2-b]pyridazines can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential applications in developing new antibiotics.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the core structure or substituents can significantly impact potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : The presence of electron-withdrawing groups (like difluoromethoxy) enhances binding affinity to target proteins.
- Core Modifications : Alterations to the imidazo[1,2-b]pyridazine core can lead to variations in biological activity profiles, necessitating further investigation into optimal configurations.
Q & A
Q. Critical Reaction Conditions :
- Temperature : Elevated temperatures (80–120°C) are often required for cyclization steps but must be optimized to avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while ethyl acetate/hexane mixtures improve crystallization .
- Catalysts : Palladium or copper catalysts may accelerate coupling reactions, though residual metal contamination must be addressed via chelating agents .
Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
Basic Research Question
Key methods include:
- NMR Spectroscopy : H and C NMR verify substituent positions and purity (e.g., tert-butyl protons at δ 1.3–1.5 ppm; aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 421.1–436.0) .
- HPLC : Reversed-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Research Question
Methodology :
- Substituent Variation : Synthesize analogs with modified tert-butyl, difluoromethoxy, or aryl groups to evaluate steric/electronic effects on target binding .
- Biological Assays : Test kinase inhibition (e.g., IC values) or antimicrobial activity against reference strains .
- Computational Docking : Use software like AutoDock to predict binding modes to kinases (e.g., EGFR, VEGFR) and guide structural modifications .
Example : Replacing the difluoromethoxy group with a methoxy or trifluoromethyl group alters hydrophobicity and hydrogen-bonding capacity, impacting target affinity .
How should researchers address contradictions in reported bioactivity data for this compound?
Advanced Research Question
Resolution Strategies :
- Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation time) to rule out variability .
- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
- Analytical Reanalysis : Verify compound purity via LC-MS; impurities >5% can skew bioactivity results .
Case Study : Discrepancies in antiplasmodial activity (e.g., EC values) were resolved by identifying residual solvents in early synthetic batches .
What computational methods are effective for predicting binding affinities and metabolic stability?
Advanced Research Question
Approaches :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to identify stable binding poses .
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (e.g., CYP450 interactions) and solubility (LogP ~3.5) .
- Quantum Mechanics (QM) : Calculate frontier molecular orbitals to assess reactivity toward metabolic oxidation .
What are key structural analogs of this compound, and how do their bioactivities compare?
Basic Research Question
How can reaction conditions be optimized to minimize impurities during large-scale synthesis?
Advanced Research Question
Optimization Steps :
- Catalyst Screening : Test Pd/C, Ni, or ligand-free conditions to reduce metal leaching .
- Purification : Use gradient column chromatography (DCM/MeOH 95:5 to 85:15) or recrystallization in ethyl acetate/hexane .
- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
What are the challenges in achieving aqueous solubility, and what formulation strategies can mitigate this?
Advanced Research Question
Challenges : High hydrophobicity (LogP >4) limits solubility.
Solutions :
- Co-solvents : Use cyclodextrins or PEG-based formulations to enhance dissolution .
- Salt Formation : Convert to hydrochloride or mesylate salts for improved bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for in vivo activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
